methyl (4aS,6aS,6bR,8aR,10S,12aR,12bR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylate

Description

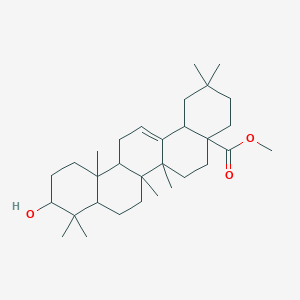

This compound is a methyl ester derivative of a hydroxylated oleanane-type pentacyclic triterpenoid. Its structure features a complex fused-ring system with seven methyl groups and a hydroxyl group at position C-10, which contributes to its stereochemical diversity and biological activity. The molecular formula is C₃₁H₅₀O₃, with a molecular weight of 470.7371 g/mol .

The compound is structurally related to ursolic acid (UA), a well-studied triterpenoid with antimicrobial, antitumor, and anti-inflammatory properties . However, the methyl ester modification distinguishes it by altering solubility and metabolic stability. It is naturally occurring, with sources including medicinal herbs and fruits, and is often utilized as a scaffold for synthetic derivatives in drug discovery .

Properties

IUPAC Name |

methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXWOKJOAGWCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl oleanolate can be synthesized from oleanolic acid through esterification. The process involves the reaction of oleanolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of methyl oleanolate follows similar principles but on a larger scale. The process involves the extraction of oleanolic acid from plant sources, followed by its esterification with methanol. The reaction conditions are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity methyl oleanolate .

Chemical Reactions Analysis

Types of Reactions

Methyl oleanolate undergoes various chemical reactions, including:

Oxidation: Methyl oleanolate can be oxidized to form oleanolic acid derivatives with different functional groups.

Reduction: Reduction reactions can convert methyl oleanolate into its corresponding alcohols.

Substitution: Substitution reactions can introduce different substituents at specific positions on the methyl oleanolate molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl oleanolate has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and liver disorders.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Methyl oleanolate exerts its effects through multiple mechanisms:

Molecular Targets: It interacts with various molecular targets, including enzymes, receptors, and transcription factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and bioactivities of the target compound with analogous triterpenoids:

Key Differences and Implications

Bioactivity Modulation: The target compound’s methyl ester group (vs. Benzyl ester derivatives (e.g., compound 18a) introduce bulkier substituents, which may improve binding affinity to bacterial targets .

Synthetic Versatility :

- The acetoxy derivative (CAS: 1721-57-9) replaces the hydroxyl group with an acetylated moiety, increasing metabolic stability but possibly reducing antioxidative activity .

- Hybridization with triazole rings (e.g., compounds 18a/b) demonstrates how structural modifications can diversify pharmacological profiles .

Natural vs. Synthetic Sources :

- While the target compound and UA are naturally occurring, derivatives like benzyl esters and triazole hybrids are synthetic, emphasizing their role in optimizing drug-like properties .

Physicochemical Properties

- LogP Values : The target compound has an estimated XLogP3 of 7.80 , indicating high lipophilicity, compared to UA’s LogP of ~6.5 . This aligns with its enhanced membrane permeability.

- Thermal Stability: Derivatives like bryonolic acid methyl ester (mp 274–278°C) exhibit high melting points, typical of rigid triterpenoid frameworks .

Biological Activity

Methyl (4aS,6aS,6bR,8aR,10S,12aR,12bR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylate (referred to as "the compound") is a complex organic molecule with significant biological activity. This article reviews the current understanding of its biological properties based on recent studies and findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula: C30H46O4

- Molecular Weight: 470.69 g/mol

- CAS Number: 2819705-53-6

The structure features multiple methyl groups and a hydroxyl functional group that contribute to its biological activity. The stereochemistry indicated by the various chiral centers suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. It has shown efficacy against various bacterial strains. For instance:

- Gram-positive Bacteria: The compound demonstrated significant activity against Staphylococcus aureus and other Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values ranged from 8 to 64 μM in different assays .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- α-Glucosidase Inhibition: In vitro studies indicate that derivatives of related compounds exhibit strong inhibitory activity against α-glucosidase. For example:

This suggests that structural modifications may enhance the inhibitory effects of similar compounds.

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of ursolic acid analogues found that modifications at specific positions significantly influenced biological activity. The best-performing analogue exhibited an IC50 value lower than that of the parent compound . This highlights the importance of structural optimization in enhancing biological efficacy.

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of similar compounds revealed that certain structural features led to enhanced bactericidal effects. For instance:

- Ferruginin A was noted for its potent activity against both planktonic and biofilm forms of bacteria .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.